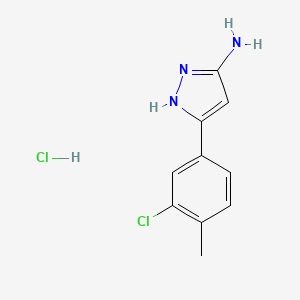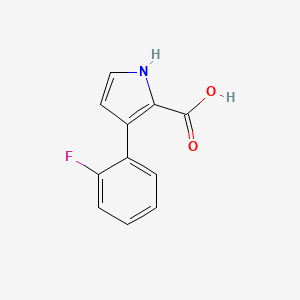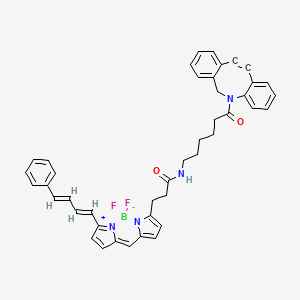
Bdp 581/591 dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP 581/591 DBCO: is a borondipyrromethene dye with a conjugated olefinic system. This compound is notable for its use as a fluorophore and as a probe for the detection of reactive oxygen species (ROS). Upon oxidation, its fluorescence shifts to the green part of the spectrum. The DBCO (azodibenzocyclooctyne) moiety allows for conjugation with azides, yielding stable triazole conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: BDP 581/591 DBCO is synthesized through a series of chemical reactions involving borondipyrromethene and cyclooctyne derivatives. The synthesis typically involves the following steps:
Formation of Borondipyrromethene Core: The borondipyrromethene core is synthesized through the condensation of pyrrole derivatives with boron trifluoride.
Introduction of Cyclooctyne Moiety: The cyclooctyne moiety is introduced through a copper-free click chemistry reaction, where azodibenzocyclooctyne is conjugated with the borondipyrromethene core
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent quality control measures such as NMR and HPLC-MS analysis to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: BDP 581/591 DBCO undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, resulting in a shift of its fluorescence to the green part of the spectrum.
Click Chemistry Reactions: The DBCO moiety allows for copper-free click chemistry reactions with azides, forming stable triazole conjugates
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or singlet oxygen are used.
Click Chemistry: The reaction with azides is typically carried out under mild conditions without the need for a copper catalyst
Major Products:
Oxidation Products: Fluorescent products with shifted emission spectra.
Click Chemistry Products: Stable triazole conjugates formed from the reaction with azides
Scientific Research Applications
BDP 581/591 DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting reactive oxygen species and for click chemistry reactions.
Biology: Employed in bioimaging and labeling of biomolecules due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications .
Mechanism of Action
The mechanism of action of BDP 581/591 DBCO involves its interaction with reactive oxygen species and azides:
Detection of ROS: The borondipyrromethene core undergoes oxidation in the presence of ROS, resulting in a shift of its fluorescence emission.
Click Chemistry: The DBCO moiety reacts with azides to form stable triazole conjugates through a strain-promoted cycloaddition reaction
Comparison with Similar Compounds
BDP 581/591 DBCO is unique due to its dual functionality as a fluorescent probe and a click chemistry reagent. Similar compounds include:
BDP FL DBCO: Another borondipyrromethene dye with similar fluorescent properties but different excitation and emission wavelengths.
BDP 650/665 DBCO: A red-fluorescent dye used for copper-free click chemistry with a different emission spectrum .
This compound stands out for its high fluorescence quantum yield and versatility in various scientific applications.
Properties
Molecular Formula |
C43H39BF2N4O2 |
|---|---|
Molecular Weight |
692.6 g/mol |
IUPAC Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide |
InChI |
InChI=1S/C43H39BF2N4O2/c45-44(46)49-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(49)31-40-27-25-38(50(40)44)28-29-42(51)47-30-12-2-5-21-43(52)48-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)48/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2,(H,47,51)/b15-6+,19-10+ |
InChI Key |
BZVKNKJKBRSURT-XRCDMQDDSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)/C=C/C=C/C7=CC=CC=C7)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C=CC=CC7=CC=CC=C7)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


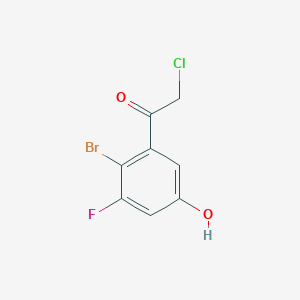

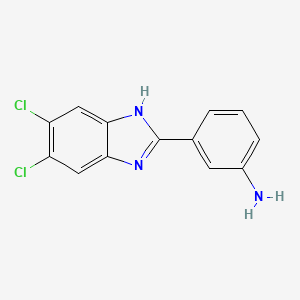
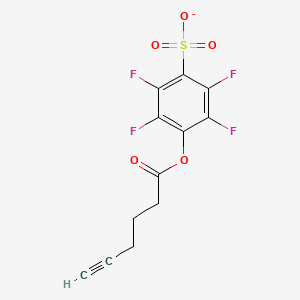
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
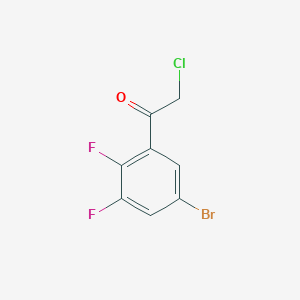
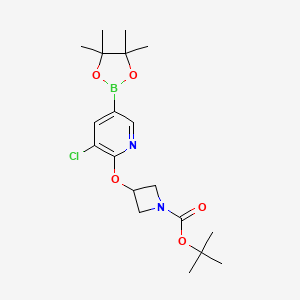
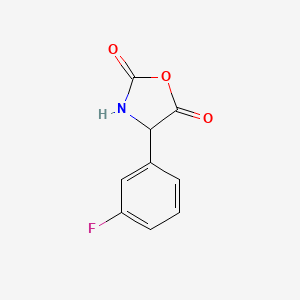
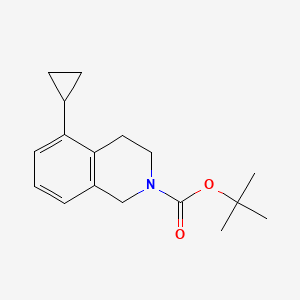
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
